5-Chloro-3-propoxybenzofuran-2-carboxylicacid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-propoxybenzofuran-2-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with a suitable benzofuran derivative.
Chlorination: The benzofuran derivative is chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Propoxylation: The chlorinated benzofuran is then reacted with propyl alcohol in the presence of a base such as sodium hydroxide to introduce the propoxy group.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-3-propoxybenzofuran-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form alcohols or alkanes.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Amino or thiol derivatives.
Scientific Research Applications
5-Chloro-3-propoxybenzofuran-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-Chloro-3-propoxybenzofuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces.
Altering Gene Expression: Influencing the expression of genes related to its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-2-benzofuran carboxylic acid
- 3-Propoxybenzofuran-2-carboxylic acid
- 5-Chloro-3-methoxybenzofuran-2-carboxylic acid
Uniqueness
5-Chloro-3-propoxybenzofuran-2-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C12H11ClO4 |
---|---|
Molecular Weight |
254.66 g/mol |
IUPAC Name |
5-chloro-3-propoxy-1-benzofuran-2-carboxylic acid |
InChI |
InChI=1S/C12H11ClO4/c1-2-5-16-10-8-6-7(13)3-4-9(8)17-11(10)12(14)15/h3-4,6H,2,5H2,1H3,(H,14,15) |
InChI Key |
GSOIFXGZRIFKMS-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C(OC2=C1C=C(C=C2)Cl)C(=O)O |
Origin of Product |
United States |
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